5-Acetyl-3-chloro-6-methyl-2H-pyran-2-one
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Overview
Description
5-Acetyl-3-chloro-6-methyl-2H-pyran-2-one is a chemical compound with the molecular formula C8H7ClO3 and a molecular weight of 186.596 g/mol It is a derivative of pyranone, characterized by the presence of acetyl, chloro, and methyl groups attached to the pyranone ring
Preparation Methods
The synthesis of 5-Acetyl-3-chloro-6-methyl-2H-pyran-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chloro-2-methylacrylic acid with acetic anhydride in the presence of a catalyst can yield the desired compound . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
5-Acetyl-3-chloro-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into alcohol derivatives.
Scientific Research Applications
5-Acetyl-3-chloro-6-methyl-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Acetyl-3-chloro-6-methyl-2H-pyran-2-one involves its interaction with molecular targets and pathways. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. For example, it may interfere with microbial cell wall synthesis or enzyme activity, resulting in antimicrobial properties .
Comparison with Similar Compounds
5-Acetyl-3-chloro-6-methyl-2H-pyran-2-one can be compared with other similar compounds, such as:
- 3-Acetyl-2-(4-chloroanilino)-6-methyl-4H-pyran-4-one
- 6-Phenyl-3,4,5-trichloro-2H-pyran-2-one
- 3-Acetyl-6-methyl-2-(2-pyridinylamino)-4H-pyran-4-one
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications
Properties
CAS No. |
58404-93-6 |
---|---|
Molecular Formula |
C8H7ClO3 |
Molecular Weight |
186.59 g/mol |
IUPAC Name |
5-acetyl-3-chloro-6-methylpyran-2-one |
InChI |
InChI=1S/C8H7ClO3/c1-4(10)6-3-7(9)8(11)12-5(6)2/h3H,1-2H3 |
InChI Key |
CWSYLGFOIWPRPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=O)O1)Cl)C(=O)C |
Origin of Product |
United States |
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